molecular formula C17H12BrNO2 B13100052 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B13100052
M. Wt: 342.2 g/mol
InChI Key: QZBOMFPFGASUCH-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative with a bromine atom at the 5th position, a methyl group at the 3rd position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions . Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the bromine, methyl, and phenyl groups, which confer specific chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

5-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H12BrNO2/c1-10-14(17(20)21)15-12(18)8-5-9-13(15)19-16(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21)

InChI Key

QZBOMFPFGASUCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=C2Br)N=C1C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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